molecular formula C10H13NO B12859110 5-(Cyclohex-1-en-1-yl)-3-methylisoxazole

5-(Cyclohex-1-en-1-yl)-3-methylisoxazole

Cat. No.: B12859110
M. Wt: 163.22 g/mol
InChI Key: UHESDDLXVNAQAU-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)-3-methylisoxazole is a substituted isoxazole derivative characterized by a cyclohexenyl group at the 5-position and a methyl group at the 3-position of the isoxazole ring. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol (calculated from IUPAC nomenclature). The compound has been synthesized via iodine-mediated cyclization reactions, achieving a high yield of 90% under optimized conditions .

Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.78 (s, 1H, isoxazole C4-H), 3.86 (d, J = 9.1 Hz, 3H, OCH₃ in related derivatives), and signals corresponding to the cyclohexenyl protons .

The cyclohexenyl group introduces steric bulk and electron-rich characteristics, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H13NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h5,7H,2-4,6H2,1H3

InChI Key

UHESDDLXVNAQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohex-1-en-1-yl derivatives with isoxazole precursors in the presence of catalysts and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-1-en-1-yl)-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate these transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(Cyclohex-1-en-1-yl)-3-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Physical and Spectroscopic Properties of Selected 3-Methylisoxazole Derivatives

Compound Name Molecular Formula Melting Point (°C) ¹H NMR (C4-H δ, ppm) Key Functional Groups (IR, cm⁻¹)
5-(Cyclohex-1-en-1-yl)-3-methylisoxazole C₁₀H₁₃NO 172.4–173.6 6.78 Not reported
5-(4-Bromophenyl)-3-methylisoxazole C₁₀H₈BrNO 126–128 6.37 1598 (C=C), 846 (C-Br)
5-(4-Chlorophenyl)-3-methylisoxazole C₁₀H₈ClNO 88–89 6.34 1600 (C=C), 833 (C-Cl)
5-(4-Methoxyphenyl)-3-methylisoxazole C₁₁H₁₁NO₂ Not reported 6.75 1256 (C-O-C)

Key Observations :

  • Electronic Effects: The cyclohexenyl group in the target compound lacks the strong electron-withdrawing effects seen in halogenated derivatives (e.g., 4-bromo- or 4-chlorophenyl substituents).
  • Thermal Stability : The higher melting point of this compound (172–174°C) compared to halogenated analogs (88–128°C) suggests stronger van der Waals interactions due to the bulky cyclohexenyl group .

Structural Analogues with Cyclohexenyl Moieties

Table 2: Crystallographic Comparison of Cyclohexenyl-Containing Compounds

Compound Name Crystal System Space Group Unit Cell Volume (ų) Disorder in Cyclohexenyl Group
This compound Triclinic P1 694.7 No
2-(4-Chlorophenyl)-5-(cyclohex-1-en-1-yl)-imidazolidinone Orthorhombic Pna2₁ Not reported Yes (disordered methylenes)

Key Observations :

  • The absence of disorder in the cyclohexenyl group of this compound contrasts with imidazolidinone derivatives, where steric clashes induce conformational flexibility .
  • The triclinic packing of the target compound is stabilized by C-H···π interactions, whereas imidazolidinone derivatives rely on C-H···O hydrogen bonds .

Biological Activity

5-(Cyclohex-1-en-1-yl)-3-methylisoxazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings, including case studies and data tables that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features an isoxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen. The cyclohexene moiety at the 5-position contributes to its unique reactivity and biological interactions. The molecular formula is C10H13NO, with a molecular weight of approximately 175.23 g/mol .

Biological Activities

Research indicates that compounds with isoxazole rings often exhibit significant biological activities, including:

  • Antibacterial Properties: Isoxazole derivatives have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
  • Antifungal Activity: Similar compounds have demonstrated efficacy against fungal pathogens, suggesting a broad spectrum of antimicrobial activity.
  • Anticancer Effects: Certain derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. Studies on structure-activity relationships (SAR) have revealed that modifications on the isoxazole ring can significantly influence its pharmacological profile .

Data Table: Comparison of Isoxazole Derivatives

Compound NameStructure TypeNotable Biological Activity
This compoundIsoxazolePotential anticancer and antimicrobial
3-MethylisoxazoleIsoxazoleNeuroprotective effects
4-MethylthiazoleThiazoleAntimicrobial properties
5-(Cyclopentyl)-3-methylisoxazoleIsoxazoleEnhanced lipophilicity
5-(Cyclohexyl)-4-methylthiazoleThiazoleAnti-inflammatory activity

Case Study 1: Anticancer Activity

A study explored the effects of various isoxazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved the induction of apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of several isoxazole derivatives, including this compound. The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

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